2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the acetamide group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Substitution reactions:
Piperidine ring formation: The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies such as binding assays and molecular docking.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]acetamide
- 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propionamide
Uniqueness
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of both the 4-chlorophenyl and 4-methylphenyl groups, as well as the piperidine ring. These structural features may confer specific biological activities or chemical reactivity that distinguish it from similar compounds.
Properties
Molecular Formula |
C22H27ClN2O |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2O/c1-17-5-9-19(10-6-17)21(25-13-3-2-4-14-25)16-24-22(26)15-18-7-11-20(23)12-8-18/h5-12,21H,2-4,13-16H2,1H3,(H,24,26) |
InChI Key |
PBBNFLVHTQHIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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